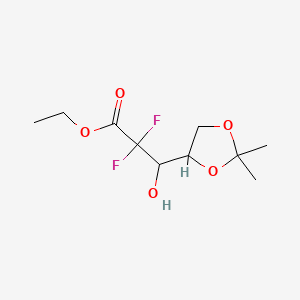

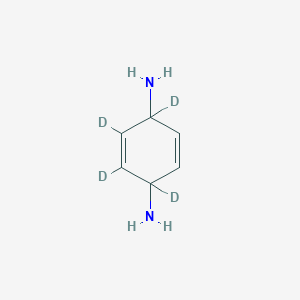

![molecular formula C₆H₁₁DO₆ B1146262 D-[3-<sup>2</sup>H]グルコース CAS No. 51517-59-0](/img/structure/B1146262.png)

D-[3-2H]グルコース

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

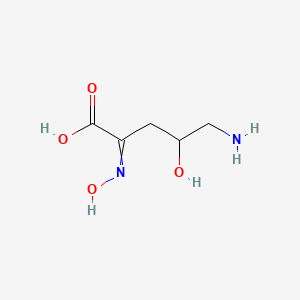

D-[3-2H]Glucose is a stable isotope of glucose that is used in a variety of scientific research applications. It is a stable isotope of glucose that is labeled with deuterium, which is a naturally occurring isotope of hydrogen. This isotope is used in a variety of biochemical and physiological experiments to study the metabolism of glucose in the body. It is also used to study the effects of drugs on glucose metabolism and to study the effects of glucose on other metabolic processes.

科学的研究の応用

D-グルコン酸の製造

D-[3-2H]グルコースは、さまざまな産業分野で関心の高い反応物であるD-グルコン酸の製造に使用されます {svg_1}. グルコースオキシダーゼ酵素は、バイオリアクターにおける酸素供給の問題を研究するためのモデル反応として、数多くの事例で使用されています {svg_2}.

酵素不活性化試薬の研究

酵素不活性化試薬の研究は、D-[3-2H]グルコースのもう1つの用途です。 この分野の主なトピックの1つは、生成された副生成物の過酸化水素の問題です。過酸化水素は、酵素不活性化試薬です {svg_3}.

カスケード反応における使用

D-[3-2H]グルコースは、幅広いカスケード反応に関与しています。 いくつかの研究では、この共固定化酵素系に過酸化水素を添加して、その場で酸素を生成することが提案されています {svg_4}.

4. 高分子基質からのグルコン酸の製造 高分子基質からのグルコン酸の製造を目的とした他のカスケード反応が紹介されます。これらは主に、多糖類(アミラーゼ、セルラーゼなど)の変換に関与します {svg_5}.

ビタミンDサプリメント

予備糖尿病の改善におけるビタミンDサプリメントの臨床研究結果は、依然として議論の的となっています。 一部の研究では、ビタミンD単独で介入が行われましたが、他の研究では、ビタミンDとカルシウムの併用サプリメントが提供されました {svg_6}.

金ナノ粒子の形成

D-グルコースは、水酸化ナトリウム(NaOH)によるグルコン酸への酸化により、還元剤として使用されます。これにより、金ナノ粒子(AuNPs)が形成されます。 このメカニズムに基づいて、AuNPベースの比色検出とループ媒介等温増幅(LAMP)を組み合わせた、感染性細菌の正確な同定方法が開発されています {svg_7}.

作用機序

Target of Action

D-[3-2H]Glucose, also known as D-Glucose, is a simple sugar (monosaccharide) that acts as an essential energy source for many organisms . The primary targets of D-Glucose are the sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) , which play predominant roles in the intestinal transport of glucose into the circulation .

Mode of Action

D-Glucose interacts with its targets, SGLT1 and GLUT2, to facilitate the transport of glucose into the cells. SGLT1 is located in the apical membrane of the intestinal wall while GLUT2 is located in the basolateral membrane . The total aerobic metabolism of glucose can produce up to 36 ATP molecules.

Biochemical Pathways

D-Glucose is involved in several biochemical pathways, the most significant of which is glycolysis . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy used to form the high-energy molecules adenosine triphosphate (ATP) and reduced nicotinamide adenine dinucleotide (NADH) . D-Glucose is also involved in the gluconeogenesis pathway .

Pharmacokinetics

It’s known that glucose is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .

Result of Action

The result of D-Glucose’s action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . Glucose can also act as precursors to generate other biomolecules such as vitamin C .

Action Environment

The action of D-Glucose can be influenced by various environmental factors. For instance, the synthesis of gold nanoparticles (AuNPs) for colorimetric detection of foodborne pathogens has been achieved using D-Glucose in an alkaline environment . This indicates that the pH of the environment can influence the action and efficacy of D-Glucose.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

D-[3-2H]Glucose plays a crucial role in biochemical reactions. It is primarily involved in glycolysis, the metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (nicotinamide adenine dinucleotide) .

Cellular Effects

In cellular processes, D-[3-2H]Glucose influences cell function by serving as a primary source of energy. It impacts cell signaling pathways, gene expression, and cellular metabolism. The breakdown of D-[3-2H]Glucose provides the necessary energy for the functioning of cells .

Molecular Mechanism

At the molecular level, D-[3-2H]Glucose exerts its effects through its involvement in various biochemical reactions. It binds to the enzyme hexokinase, which catalyzes the first step of glycolysis. This binding interaction triggers a series of reactions that lead to the production of ATP and NADH .

Temporal Effects in Laboratory Settings

Over time, D-[3-2H]Glucose continues to participate in metabolic reactions without significant degradation or loss of function. Its stability makes it a valuable tool for long-term studies of glucose metabolism and cellular function .

Dosage Effects in Animal Models

The effects of D-[3-2H]Glucose in animal models vary with dosage. At low doses, it is metabolized normally and can provide valuable data on glucose metabolism. At high doses, it may lead to metabolic changes that are not representative of normal conditions .

Metabolic Pathways

D-[3-2H]Glucose is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. It interacts with various enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

D-[3-2H]Glucose is transported and distributed within cells and tissues in the same manner as regular glucose. It is taken up by cells via glucose transporters and distributed throughout the cell to participate in metabolic reactions .

Subcellular Localization

Within the cell, D-[3-2H]Glucose is localized in the cytoplasm, where glycolysis occurs. It does not have any specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(3R,4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-CUCXIZKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

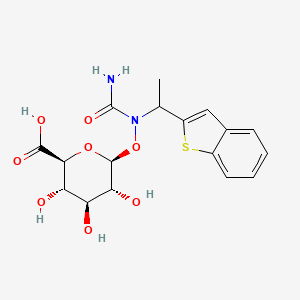

![D-[1-2H]Mannose](/img/structure/B1146200.png)